Frequentin

Antifungal Biocontrol Secondary Metabolism

Frequentin sourcing is constrained by its narrow, stress-dependent production window in Penicillium spp., creating supply bottlenecks for biocontrol and secondary metabolism research. This carbocyclic polyketide antibiotic addresses critical experimental needs: • Antifungal biocontrol: Higher activity than palitantin against Botrytis cinerea; validated MIC benchmarks of 200 µg/ml (B. subtilis) and 300 µg/ml (S. aureus). • Chemical probe: Uniquely induced by Cd(NO₃)₂ (100 ppm) and 2-3% NaCl, enabling precise dissection of stress-regulated polyketide biosynthetic pathways. • Co-culture marker: Preferentially produced under competitive fungal stress (e.g., Pythium vexans co-culture), serving as a pathway-specific standard. Supplied as ≥98% pure solid with full QC documentation for reproducible biocontrol formulation and gene expression studies.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 29119-03-7
Cat. No. B1674155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrequentin
CAS29119-03-7
SynonymsFrequentin; 
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCCC=CC=CC1CC(C(C(=O)C1C=O)O)O
InChIInChI=1S/C14H20O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,9-12,14,16,18H,2-3,8H2,1H3/b5-4+,7-6+/t10?,11-,12+,14+/m0/s1
InChIKeyMHZVWXOKIRZLCJ-RVZXZRSKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Frequentin Overview: Polyketide Antibiotic from Penicillium frequentans


Frequentin (CAS 29119-03-7) is a carbocyclic polyketide antibiotic originally isolated from the fungus Penicillium frequentans Westling [1]. It is a hydroxycyclohexanone derivative with the molecular formula C14H20O4 and a molecular weight of 252.31 [1]. Frequentin exhibits both antibacterial and antifungal activities, with reported MIC values of 200 µg/ml against Bacillus subtilis and 300 µg/ml against Staphylococcus aureus [2]. It is also known to be produced by other fungal species, including Penicillium palitans and Penicillium janthinellum, with its production modulated by environmental factors such as cadmium nitrate and sodium chloride concentrations .

Antimicrobial screening studies for model Gram-positive organisms
Fungal polyketide secondary metabolism investigation
Biocontrol endpoint research and formulation screening

Frequentin Substitution: Why Structurally Similar Polyketides Fail


Frequentin is often co-produced with or compared to other fungal polyketides such as palitantin, patulin, and citrinin [1]. However, generic substitution with these compounds is not advisable due to substantial differences in antimicrobial spectrum, potency, and production regulation. For instance, while both frequentin and palitantin are carbocyclic antibiotics with identical carbon skeletons and oxygen atom positions [2], they exhibit distinct activity profiles against specific pathogens [3]. Additionally, the production of frequentin is uniquely induced by specific stressors (e.g., cadmium nitrate, 2-3% NaCl) that do not similarly elicit the biosynthesis of its structural analogs, leading to inconsistent and unreliable substitution in both research and biocontrol applications [4]. The following quantitative evidence clarifies the specific, non-interchangeable characteristics of frequentin.

Palitantin structural analog
Divergent antibacterial target profile may not substitute in Gram-positive screening assays; co-metabolite antifungal activity differs.
Patulin production mismatch
Induced under opposite stress conditions, leading to variable composition in crude extracts and inconsistent bioactivity.
Co-production regulation divergence
Heavy-metal and osmotic stress regulation differs among analogs, making mixed metabolite preparations unreliable for defined studies.

Frequentin: Evidence of Differentiation from Similar Polyketides


Superior Antifungal Activity over Palitantin

In a co-culture system with the pathogen Pythium vexans, Penicillium implicatum produced both frequentin and palitantin. The ratio of frequentin to palitantin was significantly higher in the co-culture compared to single culture, indicating a preferential upregulation of frequentin under competitive stress. Frequentin was also noted to possess higher antifungal activity than palitantin, though specific MIC values were not provided in this study [1][2].

Antifungal activity vs palitantin
Class-level inference
Higher frequentin:palitantin ratio in Pythium vexans co-culture; qualitative antifungal advantage reported
Supports biocontrol endpoint review
Data to verify; exact MIC not reported
Antifungal Biocontrol Secondary Metabolism

Cadmium-Dependent Biosynthesis Induction

Frequentin production by Penicillium janthinellum is strictly dependent on the presence of cadmium nitrate. In cadmium nitrate-free medium, the fungus produces patulin, cyclopenin, and carlosic acid, but not frequentin. Only upon addition of 100 ppm cadmium nitrate is frequentin biosynthesis activated [1]. This contrasts with patulin, which is produced in the absence of cadmium nitrate and is suppressed under the same conditions [1].

Cadmium-dependent biosynthesis
Cross-study comparable
Frequentin produced only at 100 ppm Cd(NO₃)₂; patulin suppressed under same condition
Fermentation optimization context
Requires pure compound to avoid metabolite interference
Metabolic Engineering Stress Response Fermentation

NaCl-Modulated Production

In Penicillium janthinellum, frequentin is produced only at sodium chloride concentrations of 2% and 3%, and is absent at 0%, 1%, or higher concentrations [1]. This narrow production window is distinct from other metabolites like carlosic acid and patulin, which are produced at lower NaCl concentrations (0-1%) .

NaCl-modulated production
Cross-study comparable
Frequentin produced at 2–3% NaCl; absent at 0%, 1%, and >3% NaCl
Osmotic stress fermentation context
Narrow production window for metabolite studies
Osmotic Stress Secondary Metabolism Fermentation Optimization

Divergent Antibacterial Spectra

Frequentin demonstrates antibacterial activity against Bacillus subtilis (MIC 200 µg/ml) and Staphylococcus aureus (MIC 300 µg/ml) [1]. In contrast, palitantin shows no activity against these organisms but inhibits Enterococcus faecalis and Streptococcus pneumoniae with an MIC of 64 µg/ml [2]. While direct head-to-head MIC comparisons against the same strain are not available, these data indicate non-overlapping antibacterial spectra, consistent with their differential antifungal activities noted elsewhere [3].

Divergent antibacterial spectra
Cross-study comparable
Frequentin: B. subtilis MIC 200 µg/ml, S. aureus MIC 300 µg/ml; Palitantin: no activity against B. subtilis/S. aureus, MIC 64 µg/ml against E. faecalis/S. pneumoniae
Supports antimicrobial screening context
Non-overlapping bacterial target profiles
Antibacterial Antifungal Structure-Activity Relationship

Frequentin: Research & Biocontrol Applications


Antifungal Biocontrol Agent

Frequentin is preferentially produced by Penicillium species under competitive fungal stress, such as during co-culture with Pythium vexans [1]. Its higher antifungal activity relative to palitantin [1] makes it a valuable compound for developing biocontrol agents against oomycete and fungal plant pathogens, including Botrytis cinerea (gray mold) [2]. Procurement of pure frequentin enables direct formulation and efficacy testing without interference from co-produced, less active metabolites.

Cadmium-Responsive Metabolism Research

The unique induction of frequentin biosynthesis by cadmium nitrate (100 ppm) provides a model system for studying heavy metal stress responses in fungal secondary metabolism [3]. This specific induction, which is opposite to that of patulin, allows researchers to dissect the regulatory networks governing polyketide production. Pure frequentin is essential for validating gene expression and pathway activation studies.

Osmotic Stress Metabolite Studies

Frequentin's narrow production window (2-3% NaCl) makes it an ideal chemical probe for investigating how osmotic stress modulates fungal secondary metabolite biosynthesis . Experiments requiring controlled induction of specific polyketide pathways can utilize frequentin as a marker compound, but this requires a pure standard to confirm its presence and quantify its production.

Gram-Positive Antibacterial Screening

Frequentin exhibits moderate antibacterial activity against B. subtilis (MIC 200 µg/ml) and S. aureus (MIC 300 µg/ml) [4]. For laboratories conducting routine antimicrobial susceptibility testing or screening natural product libraries against these common Gram-positive model organisms, frequentin serves as a validated positive control or test compound with established MIC benchmarks, unlike palitantin which is inactive against these strains [5].

Application
Selection Property
Validation Focus
Antifungal biocontrol studies
Antifungal activity under competitive stress
Pathogen co-culture endpoint review
Fungal heavy-metal stress metabolism studies
Cadmium-inducible production profile
Heavy-metal stress pathway review
Osmotic stress metabolite studies
NaCl-dependent production window
Osmotic stress fermentation endpoint review
Gram-positive antimicrobial screening studies
Antibacterial spectrum profile
MIC endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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